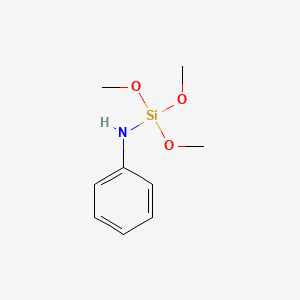
(Trimethoxysilyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trimethoxysilyl)aniline is a useful research compound. Its molecular formula is C9H15NO3Si and its molecular weight is 213.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Surface Modification
One of the primary applications of (Trimethoxysilyl)aniline is in surface modification. The trimethoxysilyl group can react with hydroxyl groups on surfaces such as glass, metal oxides, and polymers, creating covalent bonds that enhance surface properties like hydrophobicity and adhesion. This modification is crucial for applications in coatings, adhesives, and sealants.
Organic-Inorganic Hybrid Materials
This compound serves as a building block for synthesizing organic-inorganic hybrid materials. The silane group allows for the formation of covalent bonds with inorganic substrates like silica, while the aniline group can participate in polymerization reactions with organic molecules. This leads to materials that exhibit unique functionalities suitable for various applications including:
- Coatings : Enhanced corrosion resistance and mechanical stability.
- Composites : Improved compatibility between organic polymers and inorganic fillers.
Biomedical Applications
The compound's ability to interact with biomolecules suggests potential biomedical applications. It can form covalent bonds with proteins and enzymes, potentially altering their structure and function. This property can be harnessed for:
- Drug Delivery Systems : Modifying drug carriers to improve efficacy.
- Biochemical Modifiers : Altering cellular processes or signaling pathways.
Case Studies
Propiedades
Número CAS |
34390-22-2 |
|---|---|
Fórmula molecular |
C9H15NO3Si |
Peso molecular |
213.31 g/mol |
Nombre IUPAC |
N-trimethoxysilylaniline |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)10-9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
Clave InChI |
LDWBQADKOUWRIR-UHFFFAOYSA-N |
SMILES |
CO[Si](NC1=CC=CC=C1)(OC)OC |
SMILES canónico |
CO[Si](NC1=CC=CC=C1)(OC)OC |
Key on ui other cas no. |
34390-22-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















